molecular formula C24H34N2O B14138219 N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide CAS No. 89312-72-1

N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide

Cat. No.: B14138219
CAS No.: 89312-72-1
M. Wt: 366.5 g/mol
InChI Key: OUSHCTWDGAZHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of butylphenyl and diethylphenyl groups attached to a methylalaninamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts, such as palladium complexes, is essential to facilitate the coupling reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide
  • N-(4-Butylphenyl)-N~2~-(2,6-dimethylphenyl)-2-methylalaninamide
  • N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-ethylalaninamide

Uniqueness

This compound stands out due to its specific combination of butylphenyl and diethylphenyl groups, which confer unique chemical and physical properties.

Properties

CAS No.

89312-72-1

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(2,6-diethylanilino)-2-methylpropanamide

InChI

InChI=1S/C24H34N2O/c1-6-9-11-18-14-16-21(17-15-18)25-23(27)24(4,5)26-22-19(7-2)12-10-13-20(22)8-3/h10,12-17,26H,6-9,11H2,1-5H3,(H,25,27)

InChI Key

OUSHCTWDGAZHFR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=C(C=CC=C2CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.